

Dapoxetine-d6 HCl: A Comprehensive Technical Guide to its Chemical Properties and Characterization

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Compound of Interest

Compound Name: Dapoxetine-d6 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and characterization of **Dapoxetine-d6 Hydrochloride**, a deuterated analog of Dapoxetine hydrochloride. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of premature ejaculation.^[1] The incorporation of deuterium atoms into the N,N-dimethyl moiety offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.^{[2][3][4]}

Core Chemical Properties

Dapoxetine-d6 HCl is a stable, isotopically labeled form of Dapoxetine HCl. The deuterium labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled compound in mass spectrometry-based assays.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | (1S)-3-Naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride | [5] |
| Synonyms | LY-210448-d6 hydrochloride, (S)-N,N-Bis(methyl-d3)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride | [1] |
| CAS Number | 1246814-76-5 | [5] |
| Molecular Formula | C ₂₁ H ₁₇ D ₆ NO·HCl | [5] |
| Molecular Weight | 347.9 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Storage | Recommended storage at -20°C for long-term stability. | [6] |

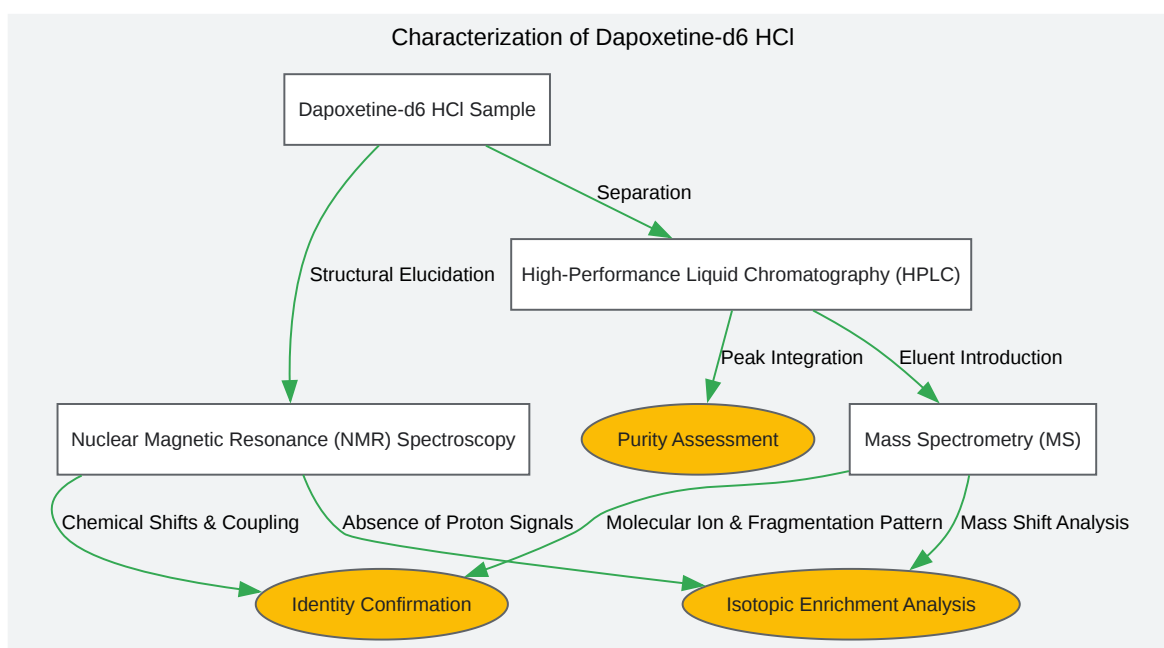
Physicochemical Characteristics

The solubility of Dapoxetine and its deuterated analog is a critical parameter for formulation and in vivo studies.

| Solvent | Solubility | Reference |
|----------|------------------|-----------|
| DMSO | Soluble | [1] |
| Methanol | Freely Soluble | [7] |
| Ethanol | Slightly Soluble | [7] |
| Water | Almost Insoluble | [7] |

Characterization Workflow

The comprehensive characterization of Dapoxetine-d6 HCl involves a multi-step analytical workflow to confirm its identity, purity, and isotopic enrichment. This process typically includes chromatographic separation followed by spectroscopic analysis.



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Caption: Workflow for the characterization of Dapoxetine-d6 HCl.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of Dapoxetine-d6 HCl. The following protocols are based on established methods for Dapoxetine and can be adapted for its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of Dapoxetine-d6 HCl.

| Parameter | Specification |
|--------------------|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.2 M ammonium acetate buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Sample Preparation | Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). |

Method adapted from published HPLC methods for Dapoxetine analysis.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a powerful technique for confirming the molecular weight and fragmentation pattern of Dapoxetine-d6 HCl, as well as assessing its isotopic enrichment.

| Parameter | Specification |
|-----------------------|---|
| Chromatography | As per the HPLC protocol above. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Dapoxetine-d6: m/z 312.2 → 164.2 Dapoxetine (unlabeled): m/z 306.2 → 157.2 |
| Sample Preparation | Prepare a dilute solution of Dapoxetine-d6 HCl in the mobile phase. |

Mass transitions are based on published LC-MS/MS methods utilizing Dapoxetine-d6 as an internal standard.[4] The presence of a predominant signal at m/z 312.2 and the absence or minimal presence of a signal at m/z 306.2 would confirm high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information, confirming the position of the deuterium labels.

| Parameter | Specification |
|------------------------------|--|
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl ₃) or Deuterated Dimethyl Sulfoxide (DMSO-d ₆) |
| Nuclei | ¹ H NMR, ¹³ C NMR |
| ¹ H NMR Analysis | The spectrum is expected to be similar to that of unlabeled Dapoxetine, with the significant reduction or absence of the signal corresponding to the N,N-dimethyl protons. |
| ¹³ C NMR Analysis | The carbon signals of the deuterated methyl groups will exhibit a characteristic triplet splitting pattern due to coupling with deuterium. |

NMR analysis of Dapoxetine and its impurities has been previously reported, providing a basis for the interpretation of the Dapoxetine-d6 HCl spectrum.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Conclusion

The comprehensive characterization of Dapoxetine-d6 HCl using a combination of HPLC, LC-MS/MS, and NMR spectroscopy is essential to ensure its identity, purity, and isotopic integrity. The detailed chemical properties and analytical protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of this well-characterized deuterated standard is critical for generating reliable and accurate data in preclinical and clinical research involving Dapoxetine.

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